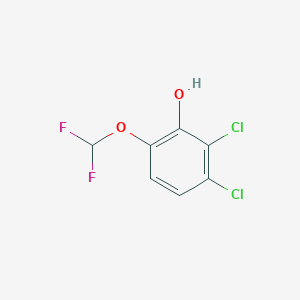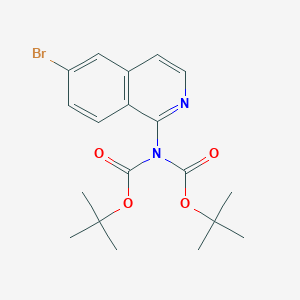![molecular formula C8H9N3O2 B1530155 {[5-(Furano-2-il)-1,3,4-oxadiazol-2-il]metil}(metil)amina CAS No. 1247425-24-6](/img/structure/B1530155.png)
{[5-(Furano-2-il)-1,3,4-oxadiazol-2-il]metil}(metil)amina
Descripción general
Descripción
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El compuesto {[5-(Furano-2-il)-1,3,4-oxadiazol-2-il]metil}(metil)amina se ha identificado como un posible actor en la lucha contra la resistencia microbiana. Los derivados de furano, incluidas las estructuras basadas en oxadiazoles, son conocidos por su amplio espectro de actividades biológicas. Han sido particularmente reconocidos por sus propiedades antibacterianas contra bacterias gram-positivas y gram-negativas . Esto los hace valiosos en el desarrollo de nuevos agentes antibacterianos que podrían ser más efectivos y seguros en la lucha contra la resistencia microbiana.
Síntesis de Bases de Mannich
Las bases de Mannich son intermediarios importantes en la síntesis orgánica y pueden conducir a una variedad de compuestos biológicamente activos. El compuesto en cuestión se puede utilizar para sintetizar una serie de bases de Mannich reaccionando con aminas y formaldehído adecuadamente sustituidos en etanol . Estas bases tienen diversas aplicaciones, incluido el desarrollo de productos farmacéuticos y agroquímicos.
Estudios de Tautomería Tiol-Tiona
El compuesto en cuestión puede utilizarse en el estudio de la tautomería tiol-tiona, que es un área de investigación significativa en química medicinal debido a la importancia farmacológica de los grupos tiol. Los derivados de furano-oxadiazol sintetizados pueden exhibir esta tautomería, lo que es relevante para comprender la bioactividad de estos compuestos .
Investigación Farmacológica
Los derivados de 1,3,4-oxadiazol, como el compuesto que se está analizando, están asociados con una amplia gama de actividades farmacológicas. Estas incluyen propiedades analgésicas, antiasmáticas, diuréticas, antihipertensivas y antiinflamatorias . Esto los hace significativos para la investigación farmacológica y el desarrollo de fármacos.
Síntesis de Resina Epoxi
Los derivados de furano también se utilizan en la síntesis de resinas epoxi, que son materiales cruciales en diversas aplicaciones industriales. El compuesto puede participar en la creación de nuevas resinas epoxi a base de furano con propiedades mecánicas y estabilidad térmica potencialmente mejoradas .
Investigación Antifúngica y Antiviral
El núcleo de furano, presente en el compuesto, es conocido por impartir propiedades antifúngicas y antivirales. Esto lo convierte en un candidato para el desarrollo de nuevos agentes antifúngicos y antivirales, lo cual es especialmente importante dada la creciente preocupación por las cepas resistentes a los medicamentos .
Aplicaciones Antiinflamatorias y Analgésicas
Debido a la presencia del grupo 1,3,4-oxadiazol, el compuesto es de interés en el desarrollo de medicamentos antiinflamatorios y analgésicos. Estas propiedades son muy buscadas en la industria farmacéutica para el tratamiento de diversas afecciones crónicas y agudas .
Investigación Anticancerígena
Por último, el componente de furano del compuesto está asociado con la actividad anticancerígena. La investigación sobre derivados de furano ha mostrado promesa en el desarrollo de nuevos agentes anticancerígenos, lo que podría conducir a tratamientos más efectivos con menos efectos secundarios .
Análisis Bioquímico
Biochemical Properties
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound can inhibit enzymes by forming stable complexes that prevent substrate binding or catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine has been shown to affect cellular function by altering metabolic pathways and inducing oxidative stress.
Dosage Effects in Animal Models
The effects of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By influencing these pathways, {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria, endoplasmic reticulum, or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating cellular processes.
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-9-5-7-10-11-8(13-7)6-3-2-4-12-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOCULEPUXCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


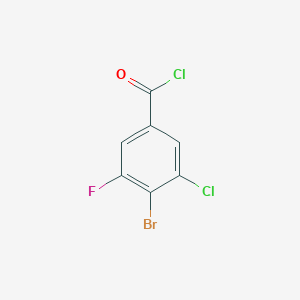
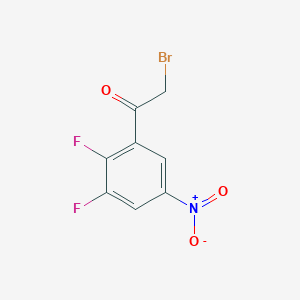
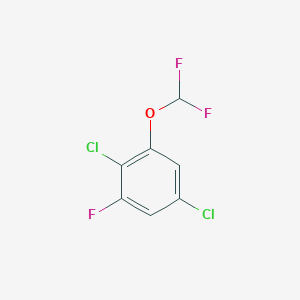
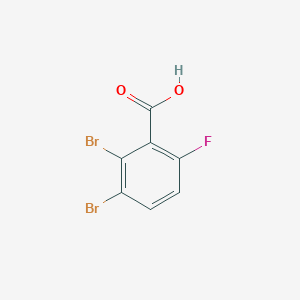



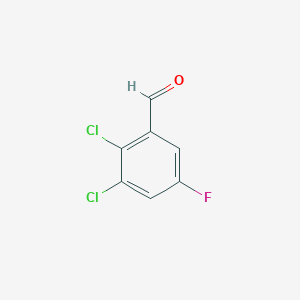


![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
